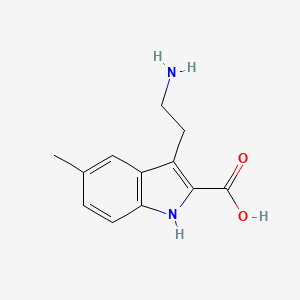
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRA is an organic compound with the following characteristics:
- Chemical Formula : C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight : Approximately 218.26 g/mol
- Structural Features : TRA contains an indole ring system, an aminoethyl side chain, and a carboxylic acid group.
Synthesis Analysis
The synthesis of TRA involves several steps, including the introduction of the aminoethyl group onto the indole ring. One possible synthetic route is through the condensation of an appropriate indole derivative with an aminoethylating agent. Further optimization and characterization are essential for efficient synthesis.
Molecular Structure Analysis
The molecular structure of TRA consists of:
- An indole ring (aromatic heterocycle) with a nitrogen atom.
- An aminoethyl side chain attached to the indole nitrogen.
- A carboxylic acid group at the C-2 position of the indole ring.
Chemical Reactions Analysis
TRA can participate in various chemical reactions, including:
- Acid-Base Reactions : The carboxylic acid group can donate or accept protons.
- Nucleophilic Substitution : The aminoethyl group can undergo substitution reactions.
- Oxidation/Reduction : TRA may be oxidized or reduced under appropriate conditions.
Physical And Chemical Properties Analysis
- Solubility : TRA is likely soluble in polar solvents due to its carboxylic acid and amino groups.
- Melting Point : Experimental determination is necessary.
- Stability : TRA stability depends on environmental factors (e.g., pH, temperature).
Aplicaciones Científicas De Investigación
Novel Research Tools in Biochemistry
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid and its derivatives are utilized as innovative research tools. For instance, aminoethyl-substituted indole-3-acetic acids are crucial for creating tagged and carrier-linked forms of indole-3-acetic acid. These derivatives facilitate the synthesis of conjugates with biochemical tags or biocompatible molecular probes, offering new avenues in biochemical research. Notably, such derivatives can be linked to proteins like bovine serum albumin and biotin, even without prior protection of their carboxyl groups, enhancing the scope of their applicability in biochemistry and molecular biology (Ilić et al., 2005).
Synthesis of Complex Molecular Structures
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid plays a pivotal role in the synthesis of complex molecular structures. For example, it is instrumental in creating indole-benzimidazole derivatives, offering a versatile foundation for various synthetic pathways. These derivatives have significant implications in medicinal chemistry and drug design, providing foundational structures for potential therapeutic agents (Wang et al., 2016).
Molecular Docking and Drug Design
The compound's derivatives are essential in molecular docking studies, a computational approach used in drug design to predict the interaction between a molecule and a target protein. Such studies are crucial in understanding the biological activity of compounds and in designing molecules with desired biological properties (Reddy et al., 2022).
Safety And Hazards
- Toxicity : Assessing TRA toxicity is crucial for safe handling.
- Handling Precautions : Use appropriate protective equipment when working with TRA.
- Environmental Impact : Consider potential effects on the environment.
Direcciones Futuras
- Biological Studies : Investigate TRA’s interactions with receptors and its impact on neurotransmission.
- Synthetic Optimization : Refine synthetic methods for higher yields.
- Pharmacological Applications : Explore TRA’s potential therapeutic uses.
Propiedades
IUPAC Name |
3-(2-aminoethyl)-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16/h2-3,6,14H,4-5,13H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCAYJXMCPSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-methyl-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

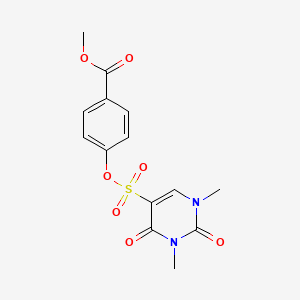
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
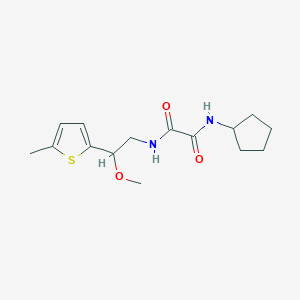
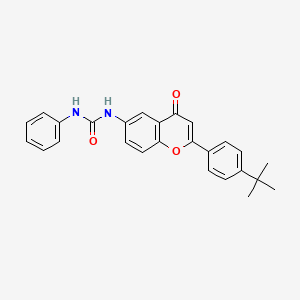
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)
![N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2513760.png)
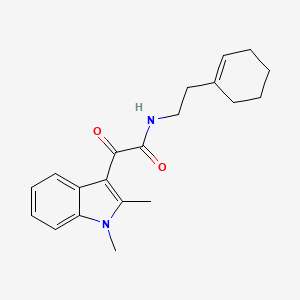
![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)
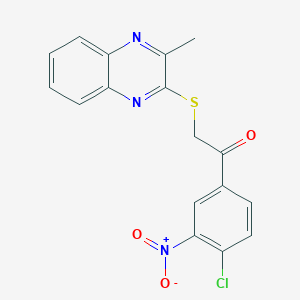
![5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513768.png)
![Ethyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2513769.png)
